molecular formula C15H10F2N2O3 B5719150 N-(2,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide

N-(2,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide

Cat. No. B5719150
M. Wt: 304.25 g/mol
InChI Key: RUGASMMRAOJUNC-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide, also known as DFN-3, is a chemical compound that has been widely studied for its potential applications in scientific research. DFN-3 is a member of the acrylamide family of compounds and is known for its unique properties, including its ability to inhibit certain enzymes and interact with specific proteins. In

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide is not fully understood, but it is believed to interact with specific proteins and enzymes in the body. N-(2,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and the regulation of cell growth. Additionally, N-(2,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide has been shown to interact with proteases, which are enzymes that break down proteins in the body.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide has been shown to have several biochemical and physiological effects. In addition to its inhibition of enzymes and proteins, N-(2,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is believed to be due to N-(2,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide's ability to disrupt the balance between pro- and anti-apoptotic proteins in the cell.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide has several advantages for use in lab experiments. It is a relatively small molecule, making it easy to synthesize and study. Additionally, N-(2,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide has been shown to have high selectivity for certain enzymes and proteins, making it a useful tool for studying these molecules.
However, there are also limitations to the use of N-(2,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide in lab experiments. One limitation is its potential toxicity, which can vary depending on the concentration used. Additionally, N-(2,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide may not be effective in all cell types or disease models, limiting its usefulness in certain experiments.

Future Directions

There are several future directions for research on N-(2,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide. One area of research is the development of more potent and selective inhibitors of enzymes and proteins. Additionally, researchers are exploring the use of N-(2,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide as a potential drug candidate for the treatment of cancer and neurodegenerative diseases.
Another area of research is the use of N-(2,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide as a tool for studying the role of enzymes and proteins in various biological processes. This research could lead to a better understanding of the underlying mechanisms of diseases and potential new treatments.
Conclusion:
In conclusion, N-(2,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide is a chemical compound that has been widely studied for its potential applications in scientific research. Its unique properties, including its ability to inhibit enzymes and interact with specific proteins, make it a valuable tool for studying biological processes and developing potential new treatments for diseases. While there are limitations to its use in lab experiments, the future directions for research on N-(2,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide are promising and could lead to important breakthroughs in the field of biomedical research.

Synthesis Methods

N-(2,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 2,4-difluoroaniline with 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure N-(2,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide.

Scientific Research Applications

N-(2,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its use as a chemical probe for the study of enzymes and proteins. N-(2,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide has been shown to inhibit the activity of several enzymes, including histone deacetylases and proteases. This inhibition can be used to study the role of these enzymes in various biological processes and diseases.
Another area of research is the use of N-(2,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide as a potential drug candidate. N-(2,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide has been shown to have anti-cancer properties and has been studied as a potential treatment for several types of cancer, including breast cancer and leukemia. Additionally, N-(2,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(E)-N-(2,4-difluorophenyl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O3/c16-11-4-7-14(13(17)9-11)18-15(20)8-3-10-1-5-12(6-2-10)19(21)22/h1-9H,(H,18,20)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGASMMRAOJUNC-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(2,4-difluorophenyl)-3-(4-nitrophenyl)prop-2-enamide

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